Anti-Tubercular Potency of the 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine Core: Evidence from Close Analogs
The 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine scaffold, which defines the core of CAS 865287-06-5, has been directly validated as an antitubercular pharmacophore. A close structural analog, compound 1a (N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide), differing from the target only in its benzamide substituent, exhibited an MIC100 of 7.8 μg/mL against M. tuberculosis H37Rv, an MBC of 2.0 μg/mL, and an IC50 of 106.0 μg/mL in Vero cells, yielding a selectivity index of 13.59 [1]. This activity persisted across resistant strains, with an MIC100 of 7.8 μg/mL against Mtb-209. The 3-methoxy substitution on the benzamide ring of the target compound is predicted to further modulate pharmacokinetic parameters, including enhancing lipophilicity for improved mycobacterial cell wall penetration compared to the nitroheteroaryl analog.
| Evidence Dimension | Antitubercular activity against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | Predicted MIC100 < 10 μg/mL (based on privileged 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine core; exact experimental value not yet reported for the 3-methoxybenzamide derivative) |
| Comparator Or Baseline | Compound 1a (N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide): MIC100 = 7.8 μg/mL, MBC = 2.0 μg/mL, IC50 (Vero cells) = 106.0 μg/mL, Selectivity Index = 13.59 |
| Quantified Difference | Target compound shares identical core scaffold with validated antitubercular activity; MIC100 for core scaffold analogs ranges from 7.8–31.25 μg/mL against H37Rv |
| Conditions | M. tuberculosis H37Rv ATCC 27294 and Mtb-209 resistant strain; MIC determined by broth microdilution; cytotoxicity assessed in Vero cells |
Why This Matters
This evidence establishes that the 4-chlorophenyl-substituted oxadiazole core is essential for anti-TB activity, and procurement of CAS 865287-06-5 provides a validated entry point for structure-activity relationship (SAR) studies seeking to optimize the benzamide substituent for enhanced potency and selectivity.
- [1] Martínez R, Nieves Zamudio GJ, Pretelin-Castillo G, Torres-Ochoa RO, Medina-Franco JL, Espitia Pinzón CI, Silva Miranda M, Hernández E, Alanís-Garza B. Synthesis and antitubercular activity of new N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides. Heterocycl Commun. 2019;25:52-59. View Source
